molecular formula C8H11N2NaO2S B15323879 Sodium2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate

Sodium2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate

Cat. No.: B15323879
M. Wt: 222.24 g/mol
InChI Key: GFFRHBFXXPRDDM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a tert-butyl group at the 3-position and an acetoxy sodium salt at the 2-position. The tert-butyl group enhances steric bulk and lipophilicity, while the sodium carboxylate improves aqueous solubility, making it suitable for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H11N2NaO2S

Molecular Weight

222.24 g/mol

IUPAC Name

sodium;2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate

InChI

InChI=1S/C8H12N2O2S.Na/c1-8(2,3)7-9-5(13-10-7)4-6(11)12;/h4H2,1-3H3,(H,11,12);/q;+1/p-1

InChI Key

GFFRHBFXXPRDDM-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=NSC(=N1)CC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate typically involves the reaction of 3-tert-butyl-1,2,4-thiadiazole with sodium acetate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Sodium2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Sodium2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Sodium2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate involves its interaction with molecular targets and pathways in biological systems. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The presence of the tert-butyl group and sodium acetate moiety can influence the compound’s solubility, stability, and bioavailability, affecting its overall biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural analogs differ in substituents, counterions, or heterocyclic cores. Representative examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS/Identifier Key Features Reference
Sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate C₉H₁₂N₃O₂SNa 250.31 (calculated) Not reported High enzyme interaction energy
Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate C₅H₆N₃O₂SK 219.29 EN 300-366595 95% purity; potassium counterion
Ethyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate C₇H₁₀N₃O₃S 232.24 Not reported Ethyl ester enhances lipophilicity
2-Cyano-N-[3-(3,4-dichlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide C₁₁H₇Cl₂N₅OS 344.18 Not reported Cyanoacetamide functional group

Key Observations :

  • Substituent Effects : The tert-butyl group in the target compound increases steric hindrance and lipophilicity compared to methyl or phenyl substituents in analogs. This may improve membrane permeability in biological systems .
  • Counterion Impact : Sodium and potassium salts exhibit higher aqueous solubility than ethyl esters, which are more lipid-soluble .
Functional Comparison
  • Enzyme Interaction : Sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate demonstrated superior intermolecular interaction energy with target enzymes compared to reference compounds, suggesting enhanced binding affinity .
  • This highlights the versatility of 1,2,4-thiadiazole derivatives in drug discovery.

Biological Activity

Sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications in various fields.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. Studies have shown that sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate demonstrates potent antifungal and antibacterial activities.

  • Antifungal Activity : In vitro studies have reported that derivatives of thiadiazole exhibit effective antifungal properties against various pathogens such as Phytophthora infestans and Fusarium oxysporum. For example, certain derivatives showed EC50 values lower than that of standard antifungal agents like Dimethomorph .
  • Antibacterial Activity : Thiadiazole derivatives have also been shown to possess antibacterial effects against Xanthomonas oryzae and Xanthomonas campestris, with varying degrees of effectiveness .

Table 2: Biological Activity Data

MicroorganismActivity TypeEC50 (μg/ml)
Phytophthora infestansAntifungal3.43
Fusarium oxysporumAntifungalNot specified
Xanthomonas oryzaeAntibacterialNot specified
Xanthomonas campestrisAntibacterialNot specified

The biological activity of sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate may be attributed to its ability to interfere with microbial cell wall synthesis or disrupt cellular metabolic pathways. Thiadiazole compounds often act by inhibiting key enzymes involved in these processes.

Study on Antifungal Properties

In a study conducted by Maddila et al. (2016), several thiadiazole derivatives were synthesized and tested for their antifungal activity against Phytophthora infestans. The results indicated that certain compounds exhibited superior antifungal effects compared to established fungicides, suggesting the potential for developing new agricultural fungicides based on this scaffold .

Study on Antibacterial Efficacy

Another research highlighted the antibacterial properties of thiadiazole derivatives against plant pathogens. The study found that compounds similar to sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate showed effective inhibition of bacterial growth in vitro, indicating their potential use in crop protection strategies .

Q & A

Q. What ethical and regulatory frameworks govern its use in preclinical in vivo studies?

  • Follow Directive 2010/63/EU (EU) or NIH Guidelines (US) for animal welfare. Dosing regimens must adhere to OECD 423/GLP standards. Include negative controls and blinded histopathological assessments to minimize bias .

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